3,3-Bis(4-chlorophenyl)-2-benzofuran-1(3h)-one
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Overview
Description
3,3-Bis(4-chlorophenyl)-2-benzofuran-1(3h)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups attached to a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-2-benzofuran-1(3h)-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the benzofuranone ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-chlorophenyl)-2-benzofuran-1(3h)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Bis(4-chlorophenyl)-2-benzofuran-1(3h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenyl)-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(4-fluorophenyl)-2-benzofuran-1(3h)-one
- 3,3-Bis(4-bromophenyl)-2-benzofuran-1(3h)-one
- 3,3-Bis(4-methylphenyl)-2-benzofuran-1(3h)-one
Uniqueness
3,3-Bis(4-chlorophenyl)-2-benzofuran-1(3h)-one is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
5449-79-6 |
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Molecular Formula |
C20H12Cl2O2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12Cl2O2/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12H |
InChI Key |
KQIPIWIXSIKWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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